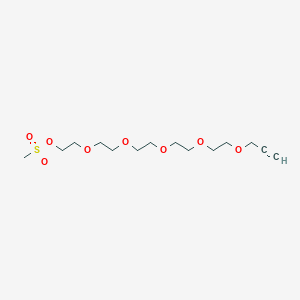
4-(2-溴丁酰基)吗啉
描述
4-(2-Bromobutanoyl)morpholine is a chemical compound with the linear formula C8H14O2N1Br1 . It has gained increasing attention in recent years due to its diverse applications in various fields of research and industry.
Synthesis Analysis
The synthesis of morpholines, including 4-(2-Bromobutanoyl)morpholine, has been a subject of significant research. A common method involves the use of 1,2-amino alcohols and their derivatives as starting materials . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides is often employed .Molecular Structure Analysis
The molecular formula of 4-(2-Bromobutanoyl)morpholine is C8H14BrNO2 . The molecular weight is 236.11 g/mol .科学研究应用
合成与衍生物
吗啉衍生物的合成
吗啉衍生物已合成用于各种应用。例如,D'hooghe 等人。(2006)展示了使用亲电子环闭合和亲核取代反应合成顺式-3,5-二取代吗啉 (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006)。
基于吗啉的离子液体
双子型碱性吗啉离子液体已被合成并用于阴离子交换膜中,在燃料电池应用中显示出广阔的潜力 (王、王、万、王、& 王, 2018)。
各种吗啉化合物的合成
已合成了各种吗啉化合物,如 3-甲基-2-(4-甲氧苯基)吗啉盐酸盐等,表明吗啉在不同化学反应中的多功能性 (谭, 2011)。
药理学研究
- 抗菌和调节活性:化合物 4-(苯磺酰基)吗啉,一种带有吗啉基团的磺酰胺衍生物,对多种微生物表现出抗菌和调节活性,表明其在对抗多重耐药菌株中的潜力 (奥利维拉等人,2015)。
催化与化学反应
在催化中的应用
吗啉衍生物已用于催化,如 HIV-1 非核苷逆转录酶抑制剂 DPC 963 的合成中,突出了它们在复杂有机合成中的潜力 (考夫曼等人,2000)。
取代吗啉的合成
从对映体纯氨基醇合成取代吗啉的新策略已被开发出来,展示了吗啉在生成多样化学结构中的用途 (利森、罗森、和沃尔夫, 2009)。
安全和危害
The safety information available indicates that 4-(2-Bromobutanoyl)morpholine is classified as Aquatic Acute 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The associated hazard statement is H400, indicating that it is very toxic to aquatic life . It is recommended to avoid release to the environment and dispose of the container to an approved waste disposal plant .
属性
IUPAC Name |
2-bromo-1-morpholin-4-ylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO2/c1-2-7(9)8(11)10-3-5-12-6-4-10/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZWHLONFDUNEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B3075716.png)
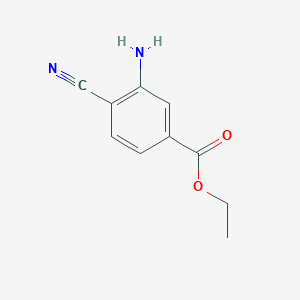
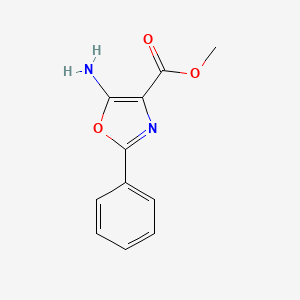

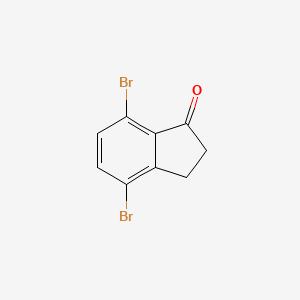
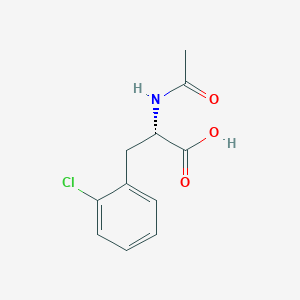
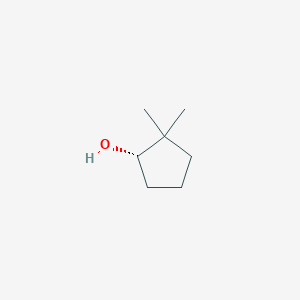



![5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3075789.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2-methoxybenzamide](/img/structure/B3075801.png)

